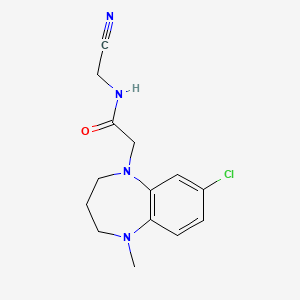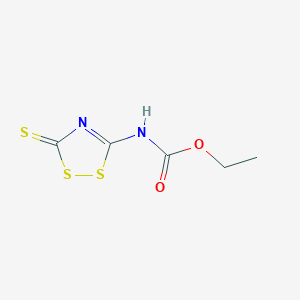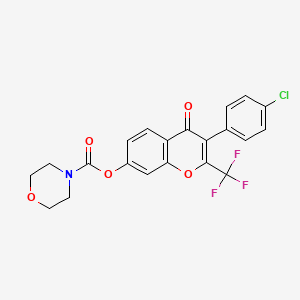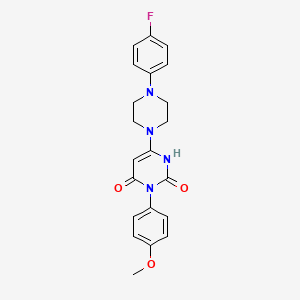![molecular formula C17H20N6O B3010546 1-methyl-6-morpholino-N-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 887453-77-2](/img/structure/B3010546.png)
1-methyl-6-morpholino-N-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-6-morpholino-N-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of pyrazolo[3,4-d]pyrimidines, which are known for their diverse biological activities and are often explored in medicinal chemistry for drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-6-morpholino-N-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. A common synthetic route includes the following steps:
Formation of the Pyrazolo[3,4-d]pyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Methyl Group: Methylation can be achieved using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.
Attachment of the Morpholino Group: This step involves nucleophilic substitution reactions where morpholine is introduced to the core structure.
Addition of the o-Tolyl Group: The o-tolyl group can be introduced via Suzuki-Miyaura coupling, using palladium catalysts and appropriate boronic acids.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, forming corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the pyrazolo[3,4-d]pyrimidine ring, potentially leading to hydrogenated derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation followed by nucleophilic substitution using reagents like sodium azide or amines.
Major Products:
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Hydrogenated pyrazolo[3,4-d]pyrimidines.
Substitution Products: Various functionalized derivatives depending on the substituents introduced.
Wissenschaftliche Forschungsanwendungen
1-Methyl-6-morpholino-N-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Explored for its potential as an enzyme inhibitor, particularly in kinases.
Medicine: Investigated for its anti-cancer properties due to its ability to interfere with cell signaling pathways.
Wirkmechanismus
The compound exerts its effects primarily through interaction with specific molecular targets such as kinases. It binds to the active site of these enzymes, inhibiting their activity and thereby affecting various cellular processes. The exact pathways involved depend on the specific biological context but often include disruption of signaling pathways critical for cell proliferation and survival .
Vergleich Mit ähnlichen Verbindungen
1-Methyl-6-morpholino-N-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Similar structure but with a para-tolyl group instead of ortho.
1-Methyl-6-piperidino-N-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Piperidino group instead of morpholino.
Uniqueness: 1-Methyl-6-morpholino-N-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which can significantly influence its biological activity and chemical reactivity. The presence of the morpholino group, in particular, can enhance its solubility and ability to interact with biological targets.
Eigenschaften
IUPAC Name |
1-methyl-N-(2-methylphenyl)-6-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O/c1-12-5-3-4-6-14(12)19-15-13-11-18-22(2)16(13)21-17(20-15)23-7-9-24-10-8-23/h3-6,11H,7-10H2,1-2H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRFOFBXXZZHVMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2=C3C=NN(C3=NC(=N2)N4CCOCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-2-(trifluoromethyl)benzamide](/img/structure/B3010463.png)


![5-[1-{2-[(4-isopropylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(3-methylbutyl)pentanamide](/img/structure/B3010468.png)
![(E)-3-[3-(1-benzofuran-2-yl)-1-phenylpyrazol-4-yl]-2-cyano-N-(3-methoxypropyl)prop-2-enamide](/img/structure/B3010469.png)
![N-(5-chloro-2-methoxyphenyl)-2-[4-(4-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide](/img/structure/B3010470.png)
![Methyl 8-fluoro-4-{[3-(trifluoromethyl)phenyl]amino}quinoline-2-carboxylate](/img/structure/B3010472.png)
![N-[1-({4-oxo-3-azatricyclo[4.2.1.0^{2,5}]nonan-3-yl}methyl)piperidin-3-yl]methanesulfonamide](/img/structure/B3010473.png)

![2-CHLORO-6-FLUORO-N-[2-(4-METHOXYBENZENESULFONYL)-2-(THIOPHEN-2-YL)ETHYL]BENZAMIDE](/img/structure/B3010477.png)

![4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine hydrochloride](/img/new.no-structure.jpg)
![N-(3-chlorophenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B3010484.png)

